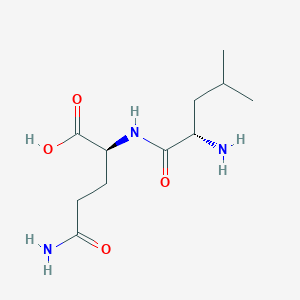![molecular formula C12H15NO6S B1636107 [4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid CAS No. 36691-78-8](/img/structure/B1636107.png)
[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid
Vue d'ensemble
Description
“[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid” is a chemical compound with the molecular formula C12H15NO6S . Its average mass is 301.316 Da and its monoisotopic mass is 301.062012 Da .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, on hydrolysis, a compound was converted to the corresponding phenoxy acid, and this was coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish a related compound .Applications De Recherche Scientifique
Crystal Structures and Hydrogen Bonding
Research on the morpholinium salts of phenoxyacetic acid analogues, including "[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid", has revealed insights into their crystal structures and hydrogen bonding patterns. These compounds form one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers, indicating their potential for forming structured materials and applications in molecular engineering (Smith & Lynch, 2015).
Catalytic Activity
Morpholinium bisulfate, a related compound, has been found to act as an efficient and reusable catalyst for the acylation of phenols, thiols, alcohols, and amines, highlighting its potential in synthetic organic chemistry for the production of various acylated compounds with environmental benefits (Balaskar et al., 2011).
Allelopathy and Phenolic Compounds
The role of phenolic compounds, which are structurally related to "this compound", in plant allelopathy has been studied, showing their potential as lead compounds for the development of herbicides or pesticides. This research offers insights into the ecological and economic impacts of phenolic allelochemicals in agriculture and forestry (Li et al., 2010).
Anticancer Activity
Novel indole derivatives synthesized from 5-morphilinosulfonylisatin, a compound structurally related to "this compound", have shown potent anticancer activity. These compounds exhibit broad-spectrum anticancer effects and induce apoptosis, highlighting their potential as therapeutic agents (El-Sharief et al., 2019).
Bio-relevant Catalytic Activities
Studies on zinc(II) complexes with ligands derived from N, N, O-donor Schiff-base and morpholine show their catalytic activities in hydrolytic cleavage of phosphoester bonds and DNA cleavage activities. These findings suggest applications in bio-relevant catalysis and potential therapeutic uses (Chakraborty et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that sulfonamide derivatives, which this compound is a part of, are often associated with inhibiting dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
The compound’s interaction with its targets, such as DHFR, results in the inhibition of these enzymes This inhibition disrupts the synthesis of nucleotides, leading to an impediment in DNA replication
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . The downstream effects of this disruption include the inhibition of DNA replication, which can lead to cell death.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA replication due to the inhibition of nucleotide synthesis . This disruption can lead to cell death, particularly in rapidly dividing cells.
Propriétés
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c14-12(15)9-19-10-1-3-11(4-2-10)20(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUYDXHLCOKELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



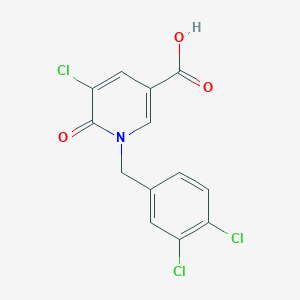

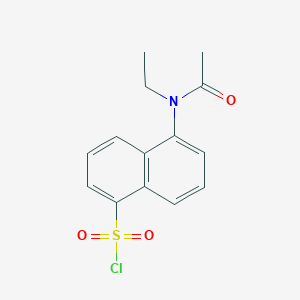
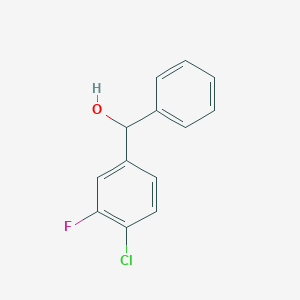
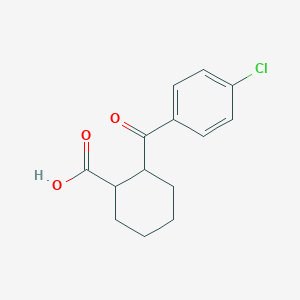
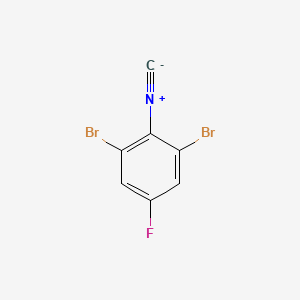
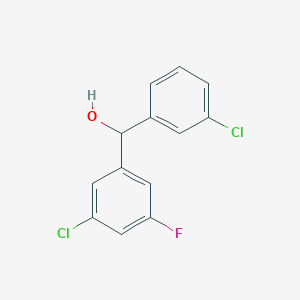
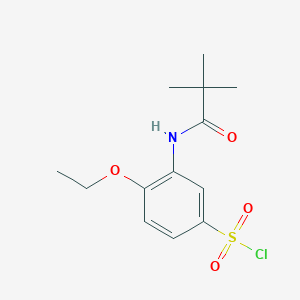
![(2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1636069.png)
![5-(Piperazin-1-ylmethyl)-6-(p-tolyl)imidazo[2,1-b]thiazole](/img/structure/B1636073.png)
![2-(2-Chlorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1636079.png)

![Benzyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1636085.png)
